2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione 2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 110859-48-8
VCID: VC20775155
InChI: InChI=1S/C20H20N2O3/c23-19-17-8-4-5-9-18(17)20(24)22(19)14-16-13-21(10-11-25-16)12-15-6-2-1-3-7-15/h1-9,16H,10-14H2
SMILES: C1COC(CN1CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C20H20N2O3
Molecular Weight: 336.4 g/mol

2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione

CAS No.: 110859-48-8

Cat. No.: VC20775155

Molecular Formula: C20H20N2O3

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione - 110859-48-8

Specification

CAS No. 110859-48-8
Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
IUPAC Name 2-[(4-benzylmorpholin-2-yl)methyl]isoindole-1,3-dione
Standard InChI InChI=1S/C20H20N2O3/c23-19-17-8-4-5-9-18(17)20(24)22(19)14-16-13-21(10-11-25-16)12-15-6-2-1-3-7-15/h1-9,16H,10-14H2
Standard InChI Key YAQSVEHQDFSDCR-UHFFFAOYSA-N
SMILES C1COC(CN1CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O
Canonical SMILES C1COC(CN1CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O

Introduction

Chemical Identity and Basic Characteristics

2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione is an organic compound characterized by its unique molecular structure combining isoindoline and morpholine ring systems. This compound is registered with CAS number 110859-48-8 and has several alternative names in chemical nomenclature .

Nomenclature and Identification

The compound is known by several synonyms in chemical databases and literature:

  • 2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione

  • 2-[[4-(Phenylmethyl)-2-morpholinyl]methyl]-1H-isoindole-1,3(2H)-dione

  • N-[(4-Benzyl-2-morpholinyl)methyl]phthalimide

  • 1H-Isoindole-1,3(2H)-dione, 2-[[4-(phenylmethyl)-2-morpholinyl]methyl]-

Molecular Information

The essential molecular specifications of this compound are summarized in Table 1:

ParameterValue
Molecular FormulaC₂₀H₂₀N₂O₃
Molecular Weight336.4 g/mol
CAS Registry Number110859-48-8
IUPAC Name2-[(4-benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione
InChIInChI=1S/C20H20N2O3/c23-19-17-8-4-5-9-18(17)20(24)22(19)14-16-13-21(10-11-25-16)12-15-6-2-1-3-7-15/h1-9,16H,10-14H2
SMILESO=C1C=2C=CC=CC2C(=O)N1CC3OCCN(CC=4C=CC=CC4)C3

Table 1: Molecular identification parameters of 2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione

Structural Characteristics

Core Structural Elements

The chemical structure of 2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione features several important structural components that contribute to its biological activity:

  • An isoindoline-1,3-dione (phthalimide) core structure

  • A morpholine ring system

  • A benzyl substituent attached to the morpholine nitrogen

  • A methylene linker connecting the phthalimide and morpholine groups

The presence of these functional groups creates a molecule with particular pharmacophore elements that can interact with biological targets in specific ways. The isoindole structure, which features a fused bicyclic system, serves as an important scaffold that contributes to the compound's biological properties .

Structural Features Relevant to Biological Activity

The compound's structure contains several features that make it potentially bioactive:

Physical and Chemical Properties

Physical State and Appearance

Based on similar compounds in this class, 2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione is typically a crystalline solid at room temperature. The physical appearance can vary depending on purity and crystallization conditions.

Spectroscopic Properties

Characterization of this compound and similar derivatives typically involves several analytical techniques:

  • ¹H NMR and ¹³C NMR spectroscopy to confirm structural features

  • FT-IR spectroscopy to identify functional groups

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

These analytical approaches are essential for verifying the purity and identity of synthesized compounds in this class.

Research Applications and Future Perspectives

Current Research Status

2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione represents an important research tool in medicinal chemistry, particularly for investigations into:

  • Structure-activity relationships for cholinesterase inhibitors

  • Development of multi-target directed ligands for neurodegenerative diseases

  • Exploration of novel anticancer agents

Structure-Activity Relationship Studies

Research on similar compounds has demonstrated the importance of specific structural features:

  • The length of the alkyl linker between the isoindoline-1,3-dione and the amine moiety affects binding affinity

  • Substitutions on the benzyl ring can modulate biological activity

  • The conformation of the morpholine ring influences interaction with target enzymes

Future Research Directions

Potential areas for further investigation of this compound include:

  • Comprehensive pharmacokinetic and pharmacodynamic profiling

  • Evaluation in animal models of neurodegenerative diseases

  • Development of optimized derivatives with enhanced selectivity and potency

  • Exploration of additional biological targets beyond cholinesterases and cancer cells

  • Investigation into potential synergistic effects when combined with established therapeutic agents

Analytical Characterization Techniques

Spectroscopic Identification

The verification and characterization of 2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione and related compounds typically employ several spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule

  • Infrared (IR) spectroscopy: Identifies characteristic functional groups, particularly the C=O stretching vibrations of the isoindoline-1,3-dione moiety

  • Mass spectrometry: Confirms molecular weight and provides fragmentation patterns useful for structural elucidation

Crystallographic Analysis

X-ray diffraction represents a powerful technique for unambiguously confirming the three-dimensional structure of compounds in this class. The molecular structure and relative configurations of related isoindoline-1,3-dione derivatives have been successfully determined using this method .

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